Chlordimeform hydrochloride Chlordimeform hydrochloride Chlordimeform hydrochloride is a broad spectrum insecticide and acaricide, which can be applied to the foliage of fruits, field crops and vegetables in order to control insects and mites. It can also be effectively used against cattle ticks, since it can act like an anti-parasiticidal and antifeedant agent.

Brand Name: Vulcanchem
CAS No.: 19750-95-9
VCID: VC20745901
InChI: InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H
SMILES: CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl
Molecular Formula: C10H13ClN2: HCl
C10H14Cl2N2
Molecular Weight: 233.13 g/mol

Chlordimeform hydrochloride

CAS No.: 19750-95-9

Cat. No.: VC20745901

Molecular Formula: C10H13ClN2: HCl
C10H14Cl2N2

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

Chlordimeform hydrochloride - 19750-95-9

CAS No. 19750-95-9
Molecular Formula C10H13ClN2: HCl
C10H14Cl2N2
Molecular Weight 233.13 g/mol
IUPAC Name N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride
Standard InChI InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H
Standard InChI Key WZFNZVJGDCKNME-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl
Canonical SMILES CC1=C(C=CC(=C1)Cl)N=C[NH+](C)C.[Cl-]

Chemical Structure and Properties

Molecular Characteristics

Chlordimeform hydrochloride possesses a distinct chemical structure characterized by a chlorinated aromatic ring and a formamidine functional group. The compound features one E/Z isomeric center, adding complexity to its structural characteristics . Its complete molecular formula is C₁₀H₁₃ClN₂·HCl, representing the hydrochloride salt of the base compound chlordimeform.

The molecular structure can be further described using standardized chemical notation systems:

  • SMILES Notation: CC1=C(C=CC(=C1)Cl)N=CN(C)C

  • InChI: InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3

Physical Properties

Chlordimeform hydrochloride manifests as a colorless crystalline solid at standard temperature and pressure. The compound exhibits notable solubility characteristics that influence its environmental behavior and application methods. Table 1 summarizes the key physical properties of chlordimeform hydrochloride.

Table 1: Physical Properties of Chlordimeform Hydrochloride

PropertyValue
Physical StateColorless crystalline solid
Molecular Weight233.14 g/mol
Water SolubilityModerate
Organic Solvent SolubilityHigh in many organic solvents
VolatilityVolatile

The compound's moderate water solubility coupled with high solubility in organic solvents contributes to its effectiveness as a pesticide formulation while also influencing its environmental distribution patterns . These properties facilitated its historical application in various agricultural settings while simultaneously presenting challenges for environmental risk management.

Synthesis and Chemical Reactions

Preparation Methods

The synthesis of chlordimeform hydrochloride typically involves a controlled reaction between N,N-dimethylformamide and 4-chloro-2-methylaniline in the presence of hydrochloric acid. This synthetic pathway requires specific reaction conditions, typically involving heating the mixture to facilitate product formation. The resulting product undergoes purification processes, commonly involving recrystallization techniques to achieve the desired purity standards.

In industrial settings, the production methodology maintains similar reaction principles but implemented at larger scales with additional considerations for process efficiency, yield optimization, and quality control. The industrial synthesis typically incorporates rigorous purification protocols to ensure product consistency and compliance with regulatory specifications.

Applications and Uses

Agricultural Applications

Chlordimeform hydrochloride gained prominence primarily as an agricultural pesticide, demonstrating efficacy against a diverse range of arthropod pests. Its application spectrum encompassed several pest categories and crop types:

Target Pests:

  • Mites (various species)

  • Ticks

  • Select Lepidoptera insects

Crop Applications:

  • Fruit crops

  • Vegetable production

  • Cotton cultivation

  • Irrigated rice (particularly for stem borer control)

The compound's broad-spectrum activity contributed to its adoption in integrated pest management strategies, particularly in situations where pest resistance to other insecticide classes had developed. Its effectiveness against mites, which frequently develop resistance to conventional acaricides, represented a particularly valuable attribute in certain agricultural contexts .

Historical Usage

Toxicological Profile

Acute Toxicity

Chlordimeform hydrochloride exhibits moderate acute toxicity through oral and dermal exposure routes across multiple species. Regulatory classifications identify the compound as "harmful if swallowed" (H302) and "harmful in contact with skin" (H312), with these classifications appearing in 98.6% of notifications to the European Chemicals Agency's Classification and Labeling Inventory .

The compound's acute toxicity manifests through its disruption of normal neurological function, specifically through inhibition of acetylcholinesterase—a critical enzyme in neurotransmission processes . This mechanism contributes to both its pesticidal efficacy and mammalian toxicity profile.

Neurotoxic Effects

Research has established chlordimeform hydrochloride as a neurotoxic agent with specific effects on central nervous system function. Studies utilizing rat models have demonstrated profound, selective, and transient changes in visual function following acute exposure . These effects include:

  • Significant dose-related changes in pattern reversal-evoked potentials (PREPs)

  • Marked increases in PREP amplitudes (exceeding 200% in rats administered 40 mg/kg)

  • Increased latency in both pattern reversal-evoked potentials and flash-evoked potentials

  • Temporal progression showing peak effects at 3-6 hours post-exposure with return to baseline by 24 hours

These findings highlight the compound's specific impact on visual processing pathways while demonstrating relative selectivity in its neurological effects. The research further establishes a dose-response relationship and temporal progression pattern that characterizes chlordimeform hydrochloride's neurotoxicity profile .

Carcinogenicity

Chlordimeform hydrochloride carries the Globally Harmonized System classification H351: "Suspected of causing cancer," with this classification appearing in 100% of notifications to regulatory authorities . The International Agency for Research on Cancer (IARC) has evaluated the compound, including it in Volume 30 (1983) of its Monographs series focused on Miscellaneous Pesticides .

The carcinogenic potential contributes significantly to the compound's regulatory status, with this hazard characteristic serving as a primary factor in decisions to restrict or prohibit its agricultural use in numerous jurisdictions worldwide.

Research Findings on Neurological Effects

Detailed experimental investigations into chlordimeform hydrochloride's neurological effects provide valuable insights into its specific mechanisms of action. Research conducted using adult male Long-Evans rats with surgically implanted epidural recording electrodes overlying the visual cortex revealed several significant findings:

In dose-response studies, intraperitoneal administration of chlordimeform hydrochloride (5, 15, or 40 mg/kg) produced:

  • Dose-dependent increases in PREP amplitudes, with N1P1 and P1N3 peak-to-peak amplitudes increasing more than 200% at the 40 mg/kg dose level

  • Unchanged flash-evoked potential (FEP) amplitudes and recovery ratios

  • Dose-related increases in both PREP and FEP peak latencies

Time-course investigations demonstrated:

  • Pronounced neurophysiological changes at 3 and 6 hours post-administration

  • Complete return to control values by 24 hours post-administration

  • Consistency in temporal pattern across measured parameters

These findings suggest selective effects on specific visual processing pathways rather than generalized disruption of neurological function, providing important distinctions for understanding the compound's toxicological profile.

Environmental Impact

Environmental Fate

Chlordimeform hydrochloride demonstrates specific environmental behavior patterns that influence its ecological impact. Key characteristics of its environmental fate include:

  • Moderate water solubility coupled with high solubility in many organic solvents

  • Significant volatility contributing to atmospheric distribution

  • Limited potential for groundwater leaching under standard environmental conditions

  • Moderate persistence in soil systems

  • Limited persistence in aquatic environments

  • High potential for bioconcentration in biological systems

These properties collectively determine the compound's distribution, transformation, and ultimate fate in environmental compartments following application. The moderate soil persistence coupled with limited water persistence suggests potential for intermediate-term exposure in terrestrial environments with reduced risk of long-term aquatic contamination.

Ecotoxicity

Chlordimeform hydrochloride carries the GHS classifications H400 ("Very toxic to aquatic life") and H410 ("Very toxic to aquatic life with long lasting effects"), with these classifications appearing in 100% of notifications to regulatory authorities . This acute and chronic aquatic toxicity represents a significant environmental concern regarding the compound's use.

Specific ecotoxicological assessments indicate:

  • Moderate toxicity to avian species

  • Moderate toxicity to fish

  • Relatively lower toxicity to honeybees

  • Significant aquatic ecosystem risk highlighted by regulatory classifications

The compound's high bioconcentration potential further amplifies ecological concerns, suggesting potential for biomagnification through food webs in affected ecosystems. These ecotoxicological characteristics, particularly regarding aquatic systems, contribute substantially to regulatory decisions limiting the compound's agricultural application.

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